molecular formula C15H12ClN3O6 B5068535 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide

2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide

Cat. No. B5068535
M. Wt: 365.72 g/mol
InChI Key: GDXHYAODWFBPSS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CENB, has been synthesized using different methods and has shown promising results in biological studies.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is still under investigation. However, studies have shown that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can interact with several cellular targets, including DNA, proteins, and enzymes. It has been suggested that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Moreover, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can also bind to tubulin, a protein that is essential for cell division, and inhibit its polymerization.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide have been studied in vitro and in vivo. In vitro studies have shown that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide. One of the potential directions is to explore the use of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Moreover, the development of more efficient synthesis methods for 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can facilitate its large-scale production and commercialization. Furthermore, the elucidation of the exact mechanism of action of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can provide insights into its potential applications in other fields, such as anti-inflammatory and anti-viral therapy.
In conclusion, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide is a chemical compound that has shown promising results in scientific research. Its potential applications in cancer therapy and anti-inflammatory therapy make it a promising candidate for future studies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has been reported in several studies. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells. It has been reported that 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. Furthermore, 2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

2-chloro-N-(4-ethoxy-2-nitrophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O6/c1-2-25-10-4-6-13(14(8-10)19(23)24)17-15(20)11-7-9(18(21)22)3-5-12(11)16/h3-8H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXHYAODWFBPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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